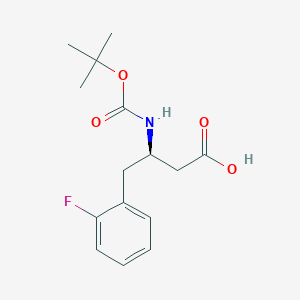

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMMDCKRQRQFAD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001148061 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-98-1 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amine Group Protection

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, ensuring selective reactivity during subsequent steps. The reaction employs tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). Optimal conditions involve dichloromethane (DCM) as the solvent at 0–25°C for 4–6 hours, achieving yields of 85–92%.

Table 1: Amine Protection Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Boc-Cl + Et₃N | DCM | 0°C → 25°C | 90 |

| Boc-Cl + DMAP | THF | 25°C | 88 |

Butanoic Acid Backbone Formation

The butanoic acid moiety is constructed via Grignard or organolithium reactions. For example, reacting tert-butyl β-naphthylmethoxycarbamate with (E)-1-(4-methoxyphenyl)-4-(2-fluorophenyl)but-2-en-1-one under anhydrous conditions generates the intermediate ketone. Subsequent hydrolysis with aqueous HCl yields the carboxylic acid.

Fluorophenyl Group Introduction

The 2-fluorophenyl group is incorporated via nucleophilic aromatic substitution (SNAr) or Suzuki–Miyaura coupling. SNAr reactions using 2-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −20°C achieve 78–85% yields.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial processes prioritize scalability and waste reduction. Continuous flow reactors enable precise control over reaction parameters, reducing side products. A two-step flow system combining Boc protection and fluorophenyl coupling achieves 89% yield with a residence time of 15 minutes.

Table 2: Continuous Flow vs. Batch Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Yield (%) | 82 | 89 |

| Reaction Time (h) | 6 | 0.25 |

| Purity (%) | 95 | 99 |

Green Chemistry Principles

Solvent recovery systems and catalytic reagents minimize environmental impact. For instance, replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining 87% yield.

Enantioselective Synthesis

Chiral Catalysts

Asymmetric induction is achieved using cinchona alkaloid-derived phase-transfer catalysts. In the aza-Michael addition, a quinine-based urea catalyst affords the (R)-enantiomer with 96% enantiomeric excess (ee) at −20°C.

Table 3: Catalyst Performance in Enantioselective Reactions

| Catalyst Type | ee (%) | Temperature |

|---|---|---|

| Quinine urea | 96 | −20°C |

| BINOL-phosphoric acid | 90 | 0°C |

Baeyer–Villiger Oxidation

Post-aza-Michael adducts undergo Baeyer–Villiger oxidation with m-chloroperbenzoic acid (mCPBA) to introduce ester groups, facilitating downstream amide coupling.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding white crystals with >99% purity.

Chromatographic Methods

Flash chromatography on silica gel (eluent: 30% ethyl acetate/hexane) isolates the Boc-protected intermediate. High-performance liquid chromatography (HPLC) confirms enantiopurity using a chiral stationary phase.

Spectroscopic Analysis

- NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.45–7.30 (m, 4H, Ar-H), 5.21 (d, 1H, NH), 4.10 (m, 1H, CH), 1.43 (s, 9H, Boc).

- X-ray Crystallography : Confirms the (R)-configuration with a Flack parameter of 0.02.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Research

The compound has been investigated for its potential role in anticancer therapies. Its structural similarity to amino acids allows it to interact with biological systems effectively. Studies have indicated that derivatives of this compound can inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth. For instance, fluorinated compounds often exhibit enhanced biological activity due to their ability to modulate receptor interactions and metabolic stability .

b. Drug Design and Development

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid serves as a building block in the synthesis of more complex pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis, allowing for the selective modification of amino acids without affecting other functional groups. This feature is particularly useful in designing peptide-based drugs that target specific receptors involved in various diseases, including metabolic disorders and neurodegenerative diseases .

Synthetic Organic Chemistry

a. Synthesis of Fluorinated Amino Acids

The compound is a precursor for synthesizing various fluorinated amino acids, which are essential in developing novel peptides and proteins with enhanced properties. Fluorinated amino acids can improve the pharmacokinetic profiles of peptide drugs, making them more effective and longer-lasting in biological systems .

b. Metalation Reactions

The presence of the fluorophenyl group allows for metalation reactions, where metal species can replace hydrogen atoms on the aromatic ring. This property facilitates further synthetic transformations that can lead to new compounds with diverse functionalities. Such reactions are crucial in creating libraries of small molecules for screening in drug discovery .

Biochemical Tool

a. Enzyme Inhibition Studies

This compound can be utilized as an inhibitor in enzyme studies due to its ability to mimic natural substrates or inhibitors. For example, it can be tested against various enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and helping identify potential drug targets .

b. Molecular Probes

Due to its unique structure, this compound can function as a molecular probe in biochemical assays. Its ability to incorporate into proteins or peptides allows researchers to study protein interactions and functions in cellular environments .

Case Studies

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Substituent Impact :

- Fluorine : The 2-fluoro group in the target compound reduces oxidative metabolism compared to chlorophenyl analogs, improving pharmacokinetic stability .

- Trifluorophenyl () : The 2,4,5-trifluoro substitution increases target affinity for DPP4 due to stronger electron-withdrawing effects.

- Naphthyl () : The extended aromatic system enhances hydrophobic interactions but may reduce solubility.

Pharmacological Activity

- The Boc group in the target compound may limit blood-brain barrier penetration compared to unprotected amines .

- Antidiabetic Applications : The 2,4,5-trifluorophenyl analog is a sitagliptin precursor, demonstrating the importance of fluorine positioning in DPP4 inhibition .

Metabolic Stability and Pharmacokinetics

- Metabolism : Fluorine substituents resist cytochrome P450-mediated oxidation, enhancing half-life compared to chlorophenyl or unsubstituted analogs .

- Solubility : The carboxylic acid moiety improves aqueous solubility (e.g., >71 mg/mL for αvβ6 inhibitors ), but the Boc group and aryl substituents increase logP, requiring formulation optimization.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid, also known as Boc-(R)-3-amino-4-(2-fluorophenyl)butyric acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H20FNO4

- Molecular Weight : 297.32 g/mol

- CAS Number : 218608-98-1

- Solubility : Soluble in organic solvents with varying solubility in water.

The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The fluorinated phenyl group enhances binding affinity to certain enzymes, leading to increased inhibition rates. For example, compounds containing fluorine have been shown to improve potency against various targets such as proteases and kinases .

- Modulation of Receptor Activity : This compound may interact with neurotransmitter receptors and transporters, affecting neurotransmission. Studies indicate that fluorinated compounds can modulate serotonin uptake, enhancing their potential in treating mood disorders .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Summary of Biological Activities

Case Studies

- Serotonin Transporter Inhibition : A study demonstrated that the introduction of a fluorine atom significantly increased the potency of related compounds in inhibiting the serotonin transporter (SERT), suggesting potential applications in treating depression and anxiety disorders .

- Antitumor Activity : In vitro studies on various cancer cell lines showed that this compound induced significant apoptosis, potentially through the mitochondrial pathway. This indicates a promising avenue for further development as an anticancer agent .

- Inflammation Models : Research involving animal models indicated that this compound could reduce inflammation markers, suggesting its utility in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.